molecular formula C11H10ClN3O2 B1223713 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid CAS No. 882223-35-0

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid

Cat. No.: B1223713
CAS No.: 882223-35-0
M. Wt: 251.67 g/mol
InChI Key: QKBICGBMXFRLBL-UHFFFAOYSA-N
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Description

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-chloro-2-pyridinecarboxylic acid under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative .

Scientific Research Applications

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid
  • 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Uniqueness

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid is unique due to the presence of both a chloro group and a dimethyl-substituted pyrazolyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-6-5-7(2)15(14-6)9-4-3-8(12)10(13-9)11(16)17/h3-5H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBICGBMXFRLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=C(C=C2)Cl)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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